molecular formula C11H11ClN2 B15069475 4-Amino-7-chloro-2,8-dimethylquinoline CAS No. 948293-37-6

4-Amino-7-chloro-2,8-dimethylquinoline

Cat. No.: B15069475
CAS No.: 948293-37-6
M. Wt: 206.67 g/mol
InChI Key: ZACVKCIJELDDTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-chloro-2,8-dimethylquinoline typically involves the chlorination of 7-chloro-4-hydroxyquinoline followed by amination. One common method includes the use of phosphorus oxychloride to chlorinate 4-hydroxy-7-chloroquinoline . The reaction is carried out under reflux conditions for 1-2 hours until completion.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-7-chloro-2,8-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include primary amines and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution with primary amines can yield various substituted quinolines.

Mechanism of Action

The mechanism of action of 4-Amino-7-chloro-2,8-dimethylquinoline involves its interaction with specific molecular targets. While detailed mechanisms are not extensively documented, it is known to interact with various biological pathways, potentially affecting cellular processes .

Properties

CAS No.

948293-37-6

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

7-chloro-2,8-dimethylquinolin-4-amine

InChI

InChI=1S/C11H11ClN2/c1-6-5-10(13)8-3-4-9(12)7(2)11(8)14-6/h3-5H,1-2H3,(H2,13,14)

InChI Key

ZACVKCIJELDDTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)N

Origin of Product

United States

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